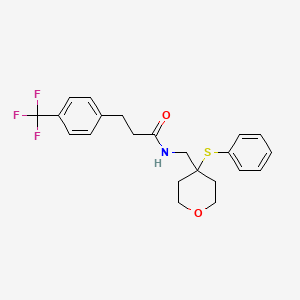
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H24F3NO2S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Approaches
Research efforts have been focused on developing efficient synthetic routes for complex molecules, including those with tetrahydro-2H-pyran and trifluoromethyl phenyl moieties. For instance, novel synthetic methodologies have been reported for generating compounds with potential anti-inflammatory, anticancer, and other biological activities, emphasizing the importance of versatile synthetic strategies in accessing a broad range of functionalized molecules for further evaluation in various biological contexts (Küçükgüzel et al., 2013).
Characterization Techniques
The characterization of such complex molecules typically involves a combination of spectral methods, ensuring the accurate determination of their structures. These methodologies are crucial for confirming the identity and purity of synthesized compounds before biological evaluation (Gennari et al., 2008).
Biological Activity and Applications
Antimicrobial Properties
Some derivatives of complex molecules with pyran and phenyl moieties have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. Such studies are pivotal for discovering novel compounds that could be effective against resistant strains of bacteria and fungi, contributing to the ongoing efforts to combat antimicrobial resistance (Abunada et al., 2008).
Anti-inflammatory and Analgesic Activities
The evaluation of novel compounds for anti-inflammatory and analgesic activities is a crucial area of research in medicinal chemistry. Studies have shown that certain derivatives can exhibit significant biological activities, highlighting the potential for developing new therapeutic agents that could offer improved safety and efficacy profiles for treating conditions associated with inflammation and pain (Küçükgüzel et al., 2013).
Anticancer Applications
Research into the anticancer properties of novel compounds is essential for identifying new therapeutic options for various types of cancer. The synthesis and characterization of molecules with specific structural features, such as those found in N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, can lead to the discovery of compounds with potent anticancer activities, contributing to the development of new anticancer drugs (Asegbeloyin et al., 2014).
作用機序
Target of Action
The primary target of this compound is the CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating our physiology, mood, and everyday experience. The activation of CB2 receptors is associated with anti-inflammatory and analgesic effects .
Mode of Action
This compound acts as a selective CB2 receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB2 receptor, activating it. This activation leads to a series of events within the cell that results in therapeutic effects, such as pain relief .
Biochemical Pathways
The activation of the CB2 receptor triggers a cascade of biochemical reactions. These reactions involve various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. These pathways play a key role in the anti-inflammatory and analgesic effects observed .
Pharmacokinetics
The compound has been found to have an oral ed50 of 01 mg/kg in the rat FCA model of inflammatory pain , suggesting good bioavailability.
Result of Action
The activation of the CB2 receptor by this compound results in anti-inflammatory and analgesic effects . This makes it a promising potential therapeutic agent for the treatment of conditions like inflammatory and neuropathic pain .
特性
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO2S/c23-22(24,25)18-9-6-17(7-10-18)8-11-20(27)26-16-21(12-14-28-15-13-21)29-19-4-2-1-3-5-19/h1-7,9-10H,8,11-16H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQNHCKDGNJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



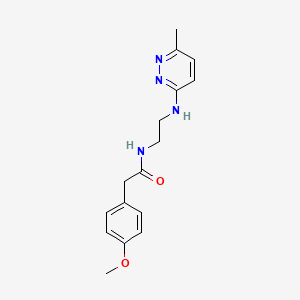
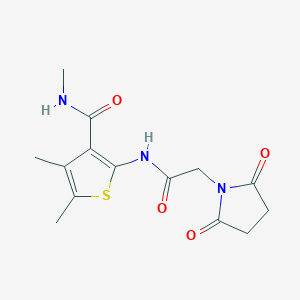
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
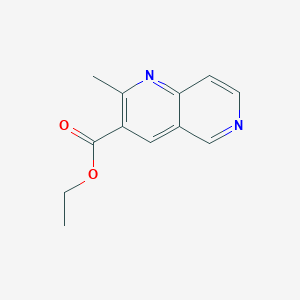
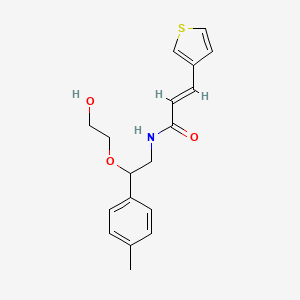
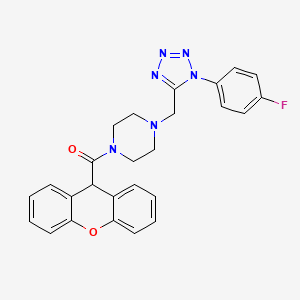
![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)


